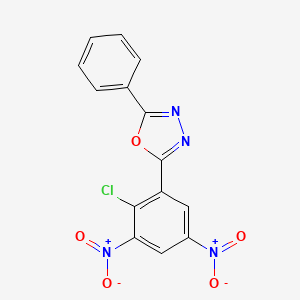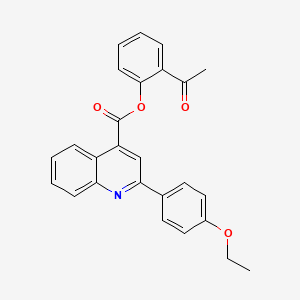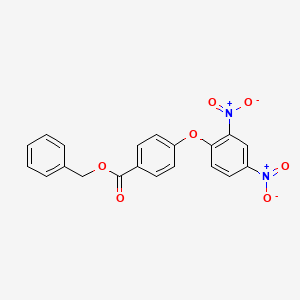![molecular formula C24H33N3O B10878511 1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B10878511.png)
1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHOXYBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHOXYBENZYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl groups using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides or carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Azide or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic agent for conditions like anxiety, depression, or neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHOXYBENZYL)PIPERAZINE would depend on its specific interactions with molecular targets. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzyl-4-piperidyl)-4-phenylpiperazine
- 1-(1-Benzyl-4-piperidyl)-4-(2-chlorobenzyl)piperazine
- 1-(1-Benzyl-4-piperidyl)-4-(2-fluorobenzyl)piperazine
Uniqueness
1-(1-BENZYL-4-PIPERIDYL)-4-(2-METHOXYBENZYL)PIPERAZINE is unique due to the presence of the methoxybenzyl group, which may impart distinct pharmacological properties compared to other piperazine derivatives. This uniqueness can be explored in terms of its binding affinity, selectivity, and efficacy in various biological assays.
Properties
Molecular Formula |
C24H33N3O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H33N3O/c1-28-24-10-6-5-9-22(24)20-26-15-17-27(18-16-26)23-11-13-25(14-12-23)19-21-7-3-2-4-8-21/h2-10,23H,11-20H2,1H3 |
InChI Key |
QVDZSEMYPHHKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10878435.png)



![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10878455.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10878457.png)
![4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10878477.png)
![2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10878480.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10878484.png)

![(2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10878497.png)

![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B10878505.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine](/img/structure/B10878508.png)
